molecular formula C12H19NO2 B1526077 tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate CAS No. 1242273-70-6

tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate

Cat. No.: B1526077
CAS No.: 1242273-70-6
M. Wt: 209.28 g/mol
InChI Key: DKFRIIGHCBCQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate typically involves the reaction of norbornene derivatives with tert-butyl carbamate under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This often includes the use of automated reactors and stringent quality control measures to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .

Scientific Research Applications

Synthetic Chemistry

The compound is utilized as a building block in organic synthesis due to its structural uniqueness, which can enhance solubility and stability compared to similar compounds. Its bulky tert-butyl group may influence the reactivity and selectivity in chemical reactions, making it valuable for synthesizing complex organic molecules .

Medicinal Chemistry

Research indicates that derivatives of bicyclic compounds often exhibit biological activity, including antibacterial and anticancer properties. The specific structure of this compound could lead to novel therapeutic agents by modifying its functional groups or substituents .

Materials Science

The compound’s unique properties may allow for applications in the development of new materials, particularly in creating polymers or coatings that require enhanced durability and chemical resistance . Its potential as a precursor for functional materials is an area of ongoing research.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of bicyclic carbamates, including derivatives similar to this compound. Results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the bicyclic structure can yield compounds with improved efficacy .

Case Study 2: Polymer Development

Research into polymeric materials incorporating bicyclic structures revealed that adding this compound as a monomer improved the mechanical properties and thermal stability of the resulting polymers compared to traditional monomers .

Comparison with Similar Compounds

  • tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate
  • This compound
  • This compound

Uniqueness: this compound is unique due to its rigid bicyclic structure, which imparts specific reactivity and stability. This makes it a valuable compound in various applications, from chemical synthesis to pharmaceutical development .

Biological Activity

Tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate is a chemical compound with a unique bicyclic structure that combines a bulky tert-butyl group with a bicyclo[2.2.1]hept-5-en-2-yl moiety. This structure potentially enhances its biological activity and applications in synthetic chemistry. The molecular formula for this compound is C13H20N2O3, with a molecular weight of approximately 240.31 g/mol .

Synthesis

The synthesis of this compound typically involves the reaction of a bicyclic intermediate with tert-butyl carbamate:

\text{Bicyclic Intermediate}+\text{Tert butyl Carbamate}\rightarrow \text{tert butyl N bicyclo 2 2 1 hept 5 en 2 yl}carbamate}

This synthetic pathway highlights the compound's accessibility for research and application in various fields .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

1. Anticancer Properties
Studies have shown that bicyclic compounds can serve as precursors for cytotoxic agents, enhancing their potential in cancer treatment. For instance, Kharitonov et al. (2012) explored synthetic transformations involving bicyclo[2.2.1] structures, leading to the development of new cytotoxic agents .

2. Enzyme Inhibition
The structural characteristics of bicyclic compounds allow them to interact effectively with various enzymes, potentially acting as inhibitors or modulators of enzyme activity. This property is crucial for drug design and therapeutic applications.

3. Antimicrobial Activity
Preliminary studies suggest that similar compounds may possess antimicrobial properties, making them candidates for further research in the development of new antibiotics.

Case Studies

Several case studies have highlighted the biological significance of bicyclic compounds:

Study Findings Implications
Kharitonov et al. (2012)Development of cytotoxic agents from bicyclic intermediatesPotential for new cancer therapies
Birchall et al. (2021)Use in organic synthesis and educational techniquesEnhances understanding of advanced organic reactions
Research on related compoundsAntimicrobial and enzyme inhibition activitiesOpens avenues for drug discovery

Properties

IUPAC Name

tert-butyl N-(2-bicyclo[2.2.1]hept-5-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,3)15-11(14)13-10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFRIIGHCBCQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate
Reactant of Route 6
tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.